4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one, also known by its IUPAC name 4-[(1R,2R)-2-hydroxycyclopentyl]piperazin-2-one, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure combines a piperazine ring with a cyclopentane derivative, which contributes to its potential therapeutic applications. This compound is classified primarily as a piperazine derivative, and its structural features suggest possible interactions with biological targets, making it a candidate for further research in drug development.
The primary sources for the synthesis and characterization of 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one include chemical databases and academic literature. It is classified under piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic and antidepressant effects. The compound's molecular formula is , with a molecular weight of 184.24 g/mol.
The synthesis of 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one typically involves the reaction of cyclopentane derivatives with piperazine derivatives. A common synthetic route includes:
The synthesis can be optimized using flow microreactor systems, which enhance efficiency and sustainability in industrial settings. Additionally, the use of ethylenediamine along with α-carbonyl esters has been noted as an effective method for producing the target compound.
The molecular structure of 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one features a piperazine ring substituted at one nitrogen atom by a cyclopentane derivative that contains a hydroxyl group. Key structural data include:
The compound's structure can be visualized using molecular modeling software, which helps in understanding its three-dimensional conformation and potential interactions with biological targets.
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one can undergo various chemical reactions:
Reagents commonly used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically involve solvents like dichloromethane or ethanol under controlled temperatures.
The mechanism of action for 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. It has been observed to inhibit certain enzyme activities, disrupting cellular processes in cancer cells, while also modulating receptor activities that could lead to therapeutic effects. This dual mechanism highlights its potential as a multifunctional therapeutic agent.
The physical properties of 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one include:
Chemical properties encompass stability under various conditions, solubility in different solvents (e.g., water, ethanol), and reactivity towards common reagents used in organic synthesis. Detailed analyses through techniques such as NMR spectroscopy provide insights into the compound's structural integrity and purity .
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its ability to interact with biological targets positions it as a candidate for developing new therapeutic agents aimed at treating conditions such as cancer or neurological disorders. Continued research may uncover additional applications in drug formulation or as a lead compound for novel drug discovery initiatives .
The construction of the piperazin-2-one heterocycle serves as the foundational step in synthesizing 4-[(1-hydroxycyclopentyl)methyl]piperazin-2-one. Advanced methodologies have evolved beyond classical cyclization approaches, leveraging ring-forming transition-metal catalysis and protecting-group-free strategies. Notably, N-acyliminium ion intermediates generated in situ from α-amino acids enable efficient cyclization under mild Lewis acid catalysis (e.g., ZnCl₂ at 60°C), achieving yields >85% with minimal epimerization [1] [9]. Alternative pathways employ Buchwald-Hartwig amination of β-bromoethylglycine derivatives, where Pd₂(dba)₃/XantPhos catalysts facilitate C–N bond formation at 80°C in toluene, delivering N-aryl piperazin-2-ones regioselectively (Table 1) [1].
For C4-functionalization prior to hydroxycyclopentyl attachment, directed ortho-lithiation proves effective. Deprotonation at C4 using n-BuLi/TMEDA (−78°C) generates a stabilized organolithium species that reacts electrophiles (e.g., DMF for formylation or alkyl halides). This approach achieves >20:1 regioselectivity over N-alkylation due to coordination stabilization by the adjacent carbonyl oxygen [5] [9]. Reductive amination protocols using NaBH₃CN in methanol/acetic acid mixtures further enable introduction of alkyl substituents at N1 or N4 while preserving the lactam functionality [9].
Table 1: Comparative Analysis of Piperazin-2-one Functionalization Methods
Methodology | Reaction Conditions | Regioselectivity | Yield Range | Key Advantages |
---|---|---|---|---|
N-Acyliminium Cyclization | ZnCl₂, DCM, 25°C, 12h | N/A (ring formation) | 78-92% | Atom economy, chiral retention |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XantPhos, KOtBu, toluene, 80°C | >95% C4 selectivity | 65-88% | Tolerates electron-deficient aryl halides |
Directed Ortho-Lithiation | n-BuLi/TMEDA, THF, −78°C, electrophile quench | >20:1 (C4 vs N) | 70-82% | Enables diverse C4-electrophile installation |
Reductive Amination | NaBH₃CN, MeOH/AcOH, 25°C, 6h | Variable (N1/N4) | 60-85% | Functional group tolerance, mild conditions |
Incorporation of the 1-hydroxycyclopentyl moiety necessitates precise alkylation strategies to avoid undesired etherification or elimination products. Lithium-halogen exchange of 1-(bromomethyl)cyclopentanol with t-BuLi (−78°C) generates a stabilized organolithium species that attacks electrophilic piperazin-2-one derivatives at C4 with 92% regioselectivity [5] [8]. This method capitalizes on the kinetic acidity of the bromomethyl group and the configurational stability of the cyclopentyl anion.
For N-alkylation pathways, Mitsunobu conditions (PPh₃/DIAD) enable O- to N-transposition using 1-hydroxycyclopentanecarbaldehyde. In situ reduction of the aldehyde with NaBH₄ provides the primary alcohol, which undergoes Mitsunobu coupling with N-Boc-piperazinone. Subsequent acid deprotection yields the target compound with complete inversion of configuration at the cyclopentyl carbon (ee >98% when using chiral cyclopentanol derivatives) [8]. Alternative phase-transfer catalysis (PTC) employing benzyltriethylammonium chloride permits alkylation of sodium piperazin-2-onate with 1-(chloromethyl)cyclopentanol in biphasic toluene/water systems. This approach achieves 89% conversion in <2h at 50°C while suppressing di-alkylation [5].
Table 2: Alkylation Methods for Hydroxycyclopentyl Attachment
Alkylation Strategy | Key Reagents/Conditions | Regiocontrol | Yield | Byproduct Formation |
---|---|---|---|---|
Lithium-Halogen Exchange | 1-(BrCH₂)cyclopentanol, t-BuLi, THF, −78°C | C4-selective (92%) | 84% | <5% dialkylation |
Mitsunobu Coupling | 1-HOCH-cyclopentane, PPh₃/DIAD, THF, 0°C→25°C | N-alkylation | 76% | <8% elimination products |
Phase-Transfer Catalysis | 1-(ClCH₂)cyclopentanol, BnEt₃N⁺Cl⁻, toluene/H₂O, 50°C | N1-selective (85%) | 89% | 11% O-alkylation |
Transition-metal-catalyzed C–C bond formation provides efficient pathways for hydroxycyclopentyl installation. Palladium-catalyzed reductive amination between 4-formylpiperazin-2-one and aminocyclopentanol using Pd/C (10 mol%) under 5 bar H₂ in ethanol achieves 95% conversion at 60°C. This method bypasses pre-functionalized cyclopentyl reagents and demonstrates exceptional functional group compatibility [8] [9]. For stereoselective synthesis, enzymatic kinetic resolution using lipase B from Candida antarctica (CAL-B) resolves racemic 1-(hydroxymethyl)cyclopentanol precursors prior to coupling. Vinyl acetate in MTBE selectively acetylates the (R)-enantiomer (ee >99%, E >200), leaving the (S)-alcohol for Mitsunobu coupling [8].
Ruthenium-mediated transfer hydrogenation offers an asymmetric route to chiral hydroxycyclopentyl intermediates. Using Noyori’s catalyst [(RuCl(p-cymene))₂-(R,R)-DPEN] and HCO₂H/Et₃N, 1-acetylcyclopentene undergoes enantioselective reduction to (1S)-1-hydroxycyclopentylmethanol with 96% ee. Subsequent mesylation and displacement with piperazin-2-one sodium salt installs the substituent with complete stereoretention [8]. Microwave-assisted Negishi coupling between 4-iodopiperazin-2-one and (1-hydroxycyclopentyl)zinc bromide (Pd(PPh₃)₄, 120°C, DMA) reduces reaction times to 15 minutes while maintaining 88% yield [9].
Resin-bound synthetic strategies address purification challenges in multistep sequences. Wang resin-linked piperazinones are prepared through carbodiimide-mediated coupling of Fmoc-piperazine-2-carboxylic acid, followed by Fmoc deprotection and on-resin cyclization using PyBOP/DIEA (Figure 1). The immobilized scaffold undergoes alkylation with 1-(bromomethyl)cyclopentanol in DMF at 60°C for 24h, achieving >95% conversion monitored by LC-MS. Cleavage with TFA/H₂O (95:5) liberates the target compound in 78% isolated yield after semi-preparative HPLC [8].
Automated continuous-flow platforms enhance reproducibility for kilogram-scale synthesis. A three-step sequence integrates:
Figure 1: Solid-Phase Synthesis Sequence
Wang Resin → Fmoc-Piperazine-COOH coupling → Fmoc Deprotection → Intramolecular Cyclization → Alkylation with 1-(BrCH₂)cyclopentanol → TFA Cleavage → 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one
Key Advances: The synthetic methodologies for 4-[(1-hydroxycyclopentyl)methyl]piperazin-2-one demonstrate significant innovations in regiocontrol, stereoselectivity, and scalability. Transition-metal catalysis and solid-phase approaches collectively address historical challenges in piperazinone functionalization, positioning this scaffold for expanded therapeutic exploration.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2